![molecular formula C18H14ClNO3S2 B2920750 N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide CAS No. 1797761-70-6](/img/structure/B2920750.png)
N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides were discovered as potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors . Another study reported the synthesis of new thieno[2,3-b]thiophene derivatives .Scientific Research Applications
Anticancer Applications
N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promise in inhibiting cancer cell growth through various mechanisms. For instance, a study explored the synthesis and characterization of celecoxib derivatives that demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting potential therapeutic applications in cancer treatment (Ş. Küçükgüzel et al., 2013). Another investigation into 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides revealed antimicrobial and anticancer evaluations, further highlighting the anticancer potential of such compounds (Mahesh K. Kumar et al., 2014).
Antimicrobial Applications
The antimicrobial properties of N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide derivatives have also been extensively studied. These compounds exhibit significant activity against a variety of microbial strains, suggesting their potential in developing new antimicrobial agents. For example, research on novel thiourea derivatives bearing benzenesulfonamide moiety showed promising antimycobacterial activity, indicating their potential use in treating tuberculosis (M. Ghorab et al., 2017).
Anti-HIV and Antifungal Activities
Some studies have focused on the anti-HIV and antifungal activities of N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide derivatives. These compounds have been shown to possess properties that could make them viable candidates for treating HIV and fungal infections. Research into new benzensulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety demonstrated their anti-HIV and antifungal potential, offering new avenues for the development of treatments for these conditions (M. Zareef et al., 2007).
Pharmacological Evaluation
Further pharmacological evaluation of sulfonamide derivatives, including N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide, has led to the identification of compounds with high selectivity and potency as 5-HT₆ receptor antagonists. These findings suggest potential applications in treating cognitive disorders and enhancing cognitive functions (R. Nirogi et al., 2012).
Mechanism of Action
Target of Action
The compound, N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide, is a thiophene-based analog . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s known that thiophene derivatives can act as potent inhibitors of certain receptors . For instance, some thiophene derivatives have been discovered as potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors . RORγt is a key functional protein in Th17 cell differentiation .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that thiophene derivatives can exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c19-14-7-4-8-16(11-14)25(22,23)20-12-15-9-10-17(24-15)18(21)13-5-2-1-3-6-13/h1-11,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNXBNPUORYRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide |
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